molecular formula C32H36N2O7S3 B3183164 N744 tosylate CAS No. 72616-22-9

N744 tosylate

Cat. No. B3183164
CAS RN: 72616-22-9
M. Wt: 656.8 g/mol
InChI Key: FUAAALBHKARVSX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N744 tosylate is a solid compound with a purple/blue color . It is known as an inhibitor of tau aggregation . The tau proteins are believed to be robust markers for disease progression .


Molecular Structure Analysis

The molecular formula of N744 tosylate is C25H29N2O4S2·C7H7O3S . It has a molecular weight of 656.83 . At physiological pH, N744 tosylate is a positively charged molecule .


Physical And Chemical Properties Analysis

N744 tosylate is a solid compound with a purple/blue color . It has a solubility of approximately 10 mg/mL in DMSO . It should be stored at -20°C and protected from light .

Scientific Research Applications

Alzheimer's Disease and Tau Protein Aggregation

  • Tau Filament Inhibition and Reversal : N744 has been identified as a potential inhibitor of tau fibrillization, a process associated with Alzheimer's disease. It inhibits the aggregation of the tau protein and promotes the disaggregation of already formed tau filaments, suggesting a potential pharmacological approach for neurodegeneration related to tau fibrillization (Chirita, Necula, & Kuret, 2004).

  • Selective Inhibition of Tau Fibrillization : N744 demonstrates selective inhibition of tau fibrillization, distinguishing it from other protein aggregations such as Abeta and alpha-synuclein. This specificity towards tau proteins could be significant in targeting Alzheimer's pathology (Necula, Chirita, & Kuret, 2005).

  • Influence of Aggregation State on Potency : The effectiveness of N744 as a tau fibrillization inhibitor is affected by its aggregation state. This study sheds light on the complexity of dose-response relationships in potential therapeutic applications (Congdon, Necula, Blackstone, & Kuret, 2007).

properties

IUPAC Name

2-[(2Z)-2-[(2E)-2-[[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-methoxy-1,3-benzothiazol-3-yl]ethanol;4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N2O4S2.C7H8O3S/c1-4-17(13-24-26(9-11-28)20-15-18(30-2)5-7-22(20)32-24)14-25-27(10-12-29)21-16-19(31-3)6-8-23(21)33-25;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,13-16,28-29H,4,9-12H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAAALBHKARVSX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCO)C=C3N(C4=C(S3)C=CC(=C4)OC)CCO.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)OC)CCO)/C=C\3/N(C4=C(S3)C=CC(=C4)OC)CCO.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N744 tosylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N744 tosylate
Reactant of Route 2
N744 tosylate
Reactant of Route 3
N744 tosylate
Reactant of Route 4
N744 tosylate
Reactant of Route 5
N744 tosylate
Reactant of Route 6
N744 tosylate

Citations

For This Compound
1
Citations
LT Arnaud - 2008 - search.proquest.com
Two of the hallmarks of neurodegenerative disorders, such as Alzheimer's disease (AD), are (1) the appearance of proteinaceous deposits in inclusion bodies containing aggregates of …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.